

Technical Guide: Discovery and Initial Characterization of 6-Hydroxy-5-azaindole

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 6-Hydroxy-5-azaindole

CAS No.: 70357-66-3

Cat. No.: B1649391

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Executive Summary

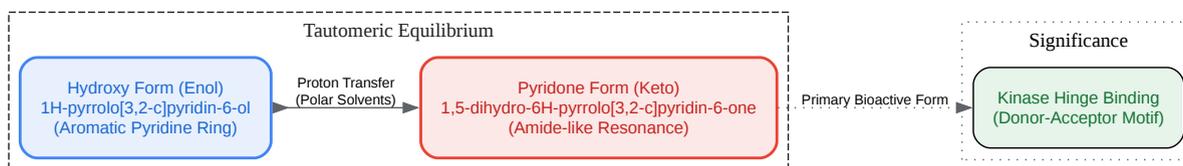
6-Hydroxy-5-azaindole (CAS: 70357-66-3) is a fused bicyclic heterocycle belonging to the azaindole family. Unlike the more common 7-azaindole, the 5-azaindole scaffold places the pyridine nitrogen at the 5-position, creating unique electronic properties. The introduction of a hydroxyl group at the 6-position creates a dynamic tautomeric equilibrium between the hydroxy-pyridine (enol) and pyridone (keto) forms. This duality allows the scaffold to act as a versatile hydrogen bond donor/acceptor system, making it a privileged structure for targeting the ATP-binding hinge region of protein kinases.

Chemical Identity & Tautomerism

The defining feature of **6-hydroxy-5-azaindole** is its ability to exist in two distinct tautomeric forms. In the solid state and polar solvents, the equilibrium heavily favors the pyridone form (1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one), driven by the thermodynamic stability of the amide-like resonance.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism that interconverts the hydroxy and pyridone forms.



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Caption: Tautomeric equilibrium between the 6-hydroxy (enol) and 6-pyridone (keto) forms. The pyridone form predominates in physiological conditions.

Physicochemical Properties Table

Property	Value / Description
CAS Number	70357-66-3
Molecular Formula	C ₇ H ₆ N ₂ O
Molecular Weight	134.14 g/mol
pKa (Calculated)	~8.5 (OH/NH deprotonation), ~2.5 (Pyridine N protonation)
Solubility	Low in non-polar solvents; soluble in DMSO, MeOH, and aqueous base.[1]
UV/Vis Max	Bathochromic shift observed in basic media (phenolate anion formation).

Synthetic Pathways

The synthesis of **6-hydroxy-5-azaindole** is challenging due to the electron-deficient nature of the pyridine ring. Two primary strategies are employed: the De Novo Cyclization (constructing the pyrrole ring) and the Functional Group Interconversion (modifying a pre-formed 5-azaindole).

Pathway A: Functionalization of 5-Azaindole (The Radix Method)

Recent optimization by Radix et al. (2022) highlights the efficiency of introducing oxygen functionality via nucleophilic substitution on halogenated precursors.

Experimental Protocol: Hydrolysis of 6-Chloro-5-azaindole

This method utilizes a nucleophilic aromatic substitution () followed by tautomeric stabilization.

Reagents:

- Precursor: 6-Chloro-1H-pyrrolo[3,2-c]pyridine (6-Chloro-5-azaindole).
- Solvent: 1,4-Dioxane / Water (1:1 v/v).
- Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 4M solution.

Step-by-Step Methodology:

- Dissolution: Charge a pressure vial with 6-chloro-5-azaindole (1.0 eq) and suspend in 1,4-dioxane.
- Basification: Add 4M aqueous KOH (10.0 eq). The large excess is required to force the displacement of the chloride on the deactivated pyridine ring.
- Reaction: Seal the vial and heat to 160°C for 12–24 hours. Note: Microwave irradiation can reduce this time to 1–2 hours.
- Work-up: Cool the reaction mixture to room temperature. Acidify carefully with 6M HCl to pH ~6–7.
- Precipitation: The product, **6-hydroxy-5-azaindole**, typically precipitates as an off-white solid at neutral pH due to its zwitterionic character/low solubility.
- Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be performed if necessary.

Pathway B: Demethylation of 6-Methoxy-5-azaindole

A classic route involving the cleavage of a methyl ether, often used when the methoxy precursor is obtained via the Bartoli or Hemetsberger-Knittel reaction.

Protocol:

- Dissolve 6-methoxy-5-azaindole in anhydrous dichloromethane (DCM).
- Cool to -78°C and add Boron Tribromide (BBr_3 , 3.0 eq) dropwise.
- Allow to warm to room temperature and stir for 4 hours.
- Quench with methanol (exothermic!) and concentrate.
- Neutralize to isolate the free base.

Characterization & Logic

Validating the identity of **6-hydroxy-5-azaindole** requires distinguishing it from its isomers (e.g., 4-hydroxy) and confirming the tautomeric state.

NMR Spectroscopy Logic

- ^1H NMR (DMSO-d_6):
 - H-7 (Azaindole C7): Appears as a singlet or doublet around 7.0–7.2 ppm.
 - H-4 (Azaindole C4): A singlet around 8.5 ppm (deshielded by pyridine nitrogen).
 - NH (Pyrrole): Broad singlet, 11.0–12.0 ppm.
 - NH (Pyridone): If in pyridone form, a broad signal >12 ppm or exchangeable may be seen; absence of O-H signal (usually broad/invisible) and presence of amide-like N-H supports the oxo-tautomer.
- ^{13}C NMR:

- C-6 (Carbonyl/C-OH): The chemical shift is diagnostic. A shift >160 ppm suggests significant C=O (carbonyl) character, confirming the pyridone tautomer predominates in DMSO.

Mass Spectrometry

- ESI-MS: Shows [M+H]⁺ peak at m/z 135.1.
- Fragmentation: Loss of CO (28 Da) is characteristic of cyclic amides/phenols, confirming the oxygen incorporation.

Pharmaceutical Applications

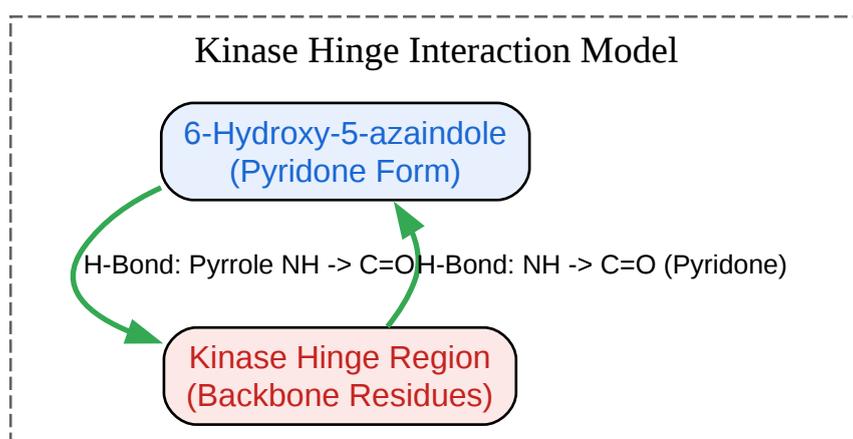
The **6-hydroxy-5-azaindole** scaffold is a "privileged structure" in kinase inhibitor discovery.

Mechanism of Action: Hinge Binding

Kinase inhibitors often bind to the ATP-binding site (hinge region). The **6-hydroxy-5-azaindole** scaffold mimics the adenine ring of ATP.

- Pyrrole NH (N1): Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl.
- Pyridine N / Carbonyl O (Position 6): Acts as a Hydrogen Bond Acceptor (HBA) to the hinge backbone NH.

This dual HBD/HBA capability allows for high-affinity binding, often with better solubility profiles than the corresponding indole analogs due to the polarity of the pyridone motif.



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Caption: Schematic of the bidentate hydrogen bonding network between the scaffold and kinase hinge region.

References

- Radix, S., Hallé, F., Mahiout, Z., et al. (2022).[2] A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5- and 6-Azaindoles. *Helvetica Chimica Acta*, 105(3), e202100211.
 - [\[Link\]](#)
- Shao, L., et al. (2017). Synthesis of 6-azaindoles via electrophilic cyclization. *Synthesis*, 49, 4845-4852.
- ChemicalBook. (n.d.). **6-Hydroxy-5-azaindole** Product Entry (CAS 70357-66-3).
- Popowycz, F., et al. (2014).[3][4] The Azaindole Framework in the Design of Kinase Inhibitors. *Molecules*, 19, 19935-19979.
 - [\[Link\]](#)[5][4]

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Sources

- 1. 230301-73-2,5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]
- 2. François Hallé - Google Scholar [scholar.google.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- [4. Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno\[2,3-c\]pyrrole-3,9-diones and 3-\(2-hydroxyphenyl\)-4,5-dihydropyrrolo\[3,4-c\]pyrazol-6\(1H\)-ones - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. mdpi.com \[mdpi.com\]](#)
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